1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the formation of beta-amyloid peptide .
Biochemical Pathways
Given its target, it is likely to be involved in the pathway related to the formation of beta-amyloid peptide . The downstream effects of this interaction could potentially influence the progression of Alzheimer’s disease.
Result of Action
Given its target, it is likely that the compound could potentially influence the formation of beta-amyloid peptide . This could have implications for the progression of Alzheimer’s disease.
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine typically involves multiple steps. One common method involves the reaction of 1-benzyl-4-hydroxypiperidine with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to facilitate the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound also acts as a monoamine releasing agent but has different selectivity and potency profiles.
N-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound is used in the synthesis of fentanyl-based analgesics and has different pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure and its selective action on monoamine transporters, which distinguishes it from other related compounds .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMNLHOSHQVDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593007 | |
Record name | 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147908-88-1 | |
Record name | 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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